molecular formula C16H17N5O3 B2483551 N-((6-méthoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)méthyl)-2-(o-tolyloxy)acétamide CAS No. 2034550-03-1

N-((6-méthoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)méthyl)-2-(o-tolyloxy)acétamide

Numéro de catalogue: B2483551
Numéro CAS: 2034550-03-1
Poids moléculaire: 327.344
Clé InChI: WJSNVDIDKMKBIR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(o-tolyloxy)acetamide is a complex organic compound belonging to the triazolopyridazine class

Applications De Recherche Scientifique

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(o-tolyloxy)acetamide has shown potential as a dual inhibitor of c-Met and Pim-1, which are important targets in cancer therapy. Its antitumor activity has been demonstrated in various in vitro and in vivo studies.

Medicine: The compound's potential as a therapeutic agent is being explored, particularly in the treatment of cancer. Its ability to inhibit key signaling pathways involved in tumor growth and metastasis makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties may be harnessed for various applications, including the creation of novel pharmaceuticals and agrochemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(o-tolyloxy)acetamide typically involves multiple steps, starting with the preparation of the core triazolopyridazine structure. The process may include:

  • Formation of the triazolopyridazine core: This can be achieved through cyclization reactions involving hydrazine and appropriate precursors.

  • Methoxylation: Introduction of the methoxy group at the 6-position of the triazolopyridazine ring.

  • Attachment of the o-tolyloxy group: This involves the reaction of the intermediate with o-tolyloxy acetic acid or its derivatives.

  • Final acylation: The final step involves the acylation of the amine group with the appropriate acyl chloride or anhydride to form the target compound.

Industrial Production Methods: Industrial-scale production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions: N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.

  • Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms.

  • Substitution: Substitution reactions can be employed to replace certain atoms or groups within the molecule with others.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Mécanisme D'action

The mechanism by which N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(o-tolyloxy)acetamide exerts its effects involves the inhibition of the c-Met and Pim-1 kinases. These kinases play crucial roles in cell proliferation, survival, and migration. By inhibiting these targets, the compound disrupts the signaling pathways that drive cancer progression.

Molecular Targets and Pathways:

  • c-Met: A receptor tyrosine kinase involved in cell growth and differentiation.

  • Pim-1: A serine/threonine kinase that promotes cell survival and proliferation.

Comparaison Avec Des Composés Similaires

  • Triazolopyridazine derivatives: Other compounds within the triazolopyridazine class share structural similarities with N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(o-tolyloxy)acetamide.

  • Bromodomain and extraterminal inhibitors (BET inhibitors): These compounds also target similar pathways and have been studied for their antitumor properties.

Uniqueness: N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(o-tolyloxy)acetamide stands out due to its dual inhibitory activity against c-Met and Pim-1, which is not commonly found in other triazolopyridazine derivatives. This dual inhibition makes it a unique and valuable compound in the field of cancer research.

Activité Biologique

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(o-tolyloxy)acetamide is a novel compound that combines a triazolo-pyridazine core with an o-tolyloxy acetamide moiety. This unique structural configuration suggests potential biological activities, particularly in the fields of oncology and pharmacology. The compound's synthesis and biological evaluations are critical for understanding its therapeutic potential.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₃H₁₄N₆O₂
Molecular Weight286.29 g/mol
CAS Number2034371-74-7
StructureStructure

Antitumor Activity

Research indicates that compounds containing triazolo and pyridazine rings exhibit significant biological activity. A study focusing on similar triazolo derivatives demonstrated their potential as antitumor agents. For instance, derivatives of 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine were evaluated against various cancer cell lines (including leukemia and breast cancer) and showed promising antineoplastic activity .

In vitro studies revealed that these compounds could inhibit cell proliferation in a dose-dependent manner. The National Cancer Institute's Developmental Therapeutics Program assessed compounds similar to N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(o-tolyloxy)acetamide against 60 cancer cell lines. Results indicated significant cytotoxic effects against multiple cancer types .

The mechanism through which N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(o-tolyloxy)acetamide exerts its effects may involve:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit c-Met kinase activity, which is crucial in tumor growth and metastasis .
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptosis in cancer cells via mitochondrial pathways .

Case Studies

Case Study 1: Triazolo Derivatives and Cancer Cell Lines
A series of triazolo derivatives were synthesized and tested for their biological activity. One notable compound demonstrated IC50 values of 1.06 µM against A549 lung cancer cells and 1.23 µM against MCF-7 breast cancer cells. These findings suggest that modifications in the triazolo structure can significantly enhance anticancer potency .

Case Study 2: Structure-Activity Relationship (SAR) Analysis
A SAR analysis conducted on similar triazolo-pyridazine derivatives highlighted that specific substitutions at the 6-position of the triazole ring could enhance biological activity. Compounds with methoxy groups showed improved solubility and bioavailability compared to their unsubstituted counterparts .

Propriétés

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-11-5-3-4-6-12(11)24-10-15(22)17-9-14-19-18-13-7-8-16(23-2)20-21(13)14/h3-8H,9-10H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSNVDIDKMKBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2=NN=C3N2N=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.